N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Description
Scientific Research Applications
Antibacterial Activity
Research by Palkar et al. (2017) revealed that analogs of the compound, specifically 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized from 2-aminobenzothiazole nucleus derivatives and displayed activity at non-cytotoxic concentrations (Palkar et al., 2017).
Biologically Active Compounds
A study by Ivachtchenko et al. (2002) demonstrated that benzimidazo[1,2-c]quinazoline-6(5H)-thiones, which are chemically similar to the compound , are of interest as biologically active substances. These compounds have shown potential as antihypertensive agents, alpha 1-adrenoceptor antagonists, leukotriene antagonists, and mediators with antiallergic and antiasthmatic effects (Ivachtchenko et al., 2002).
Antimicrobial and Fungicidal Activities
The work of Olexiy O.Parkhomenko et al. (2006) explored the synthesis of 5-oxo-1-tioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines, which are structurally similar to the compound of interest. These compounds were found to have antimicrobial and fungicidal activities, suggesting their potential in addressing microbial infections (Olexiy O.Parkhomenko et al., 2006).
Cardiotonic Activity
A study by Nomoto et al. (1991) on 1-(6,7-dimethoxy-4-quinazolinyl)piperidines, which are structurally related to the compound , found that derivatives carrying various 5-membered heterocyclic rings exhibited significant cardiotonic activity. This suggests the potential of similar compounds in cardiotonic applications (Nomoto et al., 1991).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S2/c1-27-14-6-11-12(7-15(14)28-2)24-18(23-19(11)25)17(32-21(24)31)20(26)22-8-10-3-4-13-16(5-10)30-9-29-13/h3-7H,8-9H2,1-2H3,(H,22,26)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBAOVIOEHBEGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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